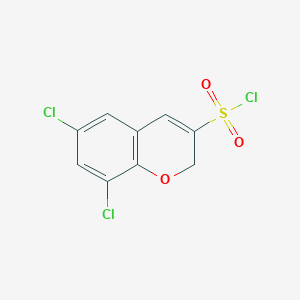
Tris(4-tert-butylphenyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-(tert-butyl)phenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 4-(tert-butyl)phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(tert-butyl)phenyl)gallium typically involves the reaction of gallium trichloride with 4-(tert-butyl)phenylmagnesium bromide (Grignard reagent) under an inert atmosphere. The reaction proceeds as follows:
GaCl3+3C6H4(C(CH3)3)MgBr→Ga(C6H4(C(CH3)3))3+3MgBrCl
The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of Tris(4-(tert-butyl)phenyl)gallium may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-(tert-butyl)phenyl)gallium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) oxide and tert-butylbenzene derivatives.
Reduction: Reduction reactions can yield lower oxidation state gallium compounds.
Substitution: The phenyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Gallium(III) oxide and tert-butylbenzene derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(4-(tert-butyl)phenyl)gallium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Materials Science:
Biology and Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique properties.
Industry: Utilized in the production of high-purity gallium compounds for various industrial applications.
Wirkmechanismus
The mechanism by which Tris(4-(tert-butyl)phenyl)gallium exerts its effects depends on the specific application. In catalysis, the compound may act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved can vary, but typically involve coordination to substrates and activation of chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-(tert-butyl)phenyl)phosphate: Similar structure but with a phosphorus atom instead of gallium.
Tris(4-(tert-butyl)phenyl)amine: Contains a nitrogen atom in place of gallium.
Tris(4-(tert-butyl)phenyl)silane: Features a silicon atom instead of gallium.
Uniqueness
Tris(4-(tert-butyl)phenyl)gallium is unique due to the presence of the gallium atom, which imparts distinct chemical properties and reactivity compared to its phosphorus, nitrogen, and silicon analogs. This uniqueness makes it valuable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
58447-98-6 |
|---|---|
Molekularformel |
C30H39Ga |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
tris(4-tert-butylphenyl)gallane |
InChI |
InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*5-8H,1-3H3; |
InChI-Schlüssel |
DFSBCHZSOZVINC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

